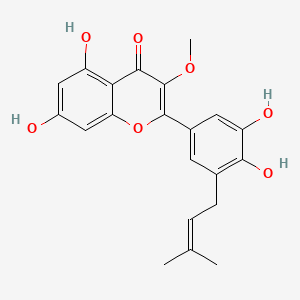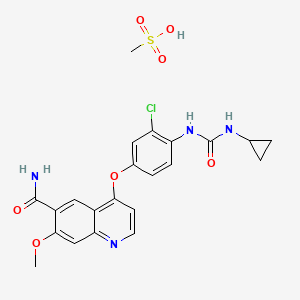
Lenvatinib mesylate
Overview
Description
Lenvatinib mesylate is a synthetic, orally available inhibitor of multiple receptor tyrosine kinases. It is primarily used as an anti-cancer medication for the treatment of various types of thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma . This compound works by blocking proteins that signal cancer cells to divide and grow, thereby inhibiting tumor growth and progression .
Mechanism of Action
Target of Action
Lenvatinib mesylate is a receptor tyrosine kinase (RTK) inhibitor that primarily targets vascular endothelial growth factor (VEGF) receptors VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4) . It also inhibits other RTKs implicated in pathogenic angiogenesis, tumor growth, and cancer progression, including fibroblast growth factor (FGF) receptors FGFR1, 2, 3, and 4; the platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET .
Mode of Action
This compound inhibits the kinase activities of its targets, thereby blocking the activation of signal transduction pathways involved in cellular processes such as cell proliferation, migration, apoptosis, and differentiation . This inhibition also affects pathogenic angiogenesis, lymphogenesis, tumor growth, and cancer progression .
Biochemical Pathways
The inhibition of VEGF and FGF receptors by this compound disrupts the angiogenesis process, which is crucial for tumor growth and metastasis . By blocking these receptors, this compound prevents the formation of new blood vessels that tumors need to grow .
Pharmacokinetics
Following oral administration, lenvatinib is rapidly absorbed and extensively metabolized prior to excretion . Its metabolism is mediated by multiple pathways, and several metabolites of lenvatinib have been identified . Exposure to lenvatinib is increased in patients with severe hepatic impairment, indicating that dose reduction must be considered for those patients .
Result of Action
The primary result of this compound’s action is the inhibition of tumor growth. By blocking proteins that signal cancer cells to divide and proteins that signal the growth of new blood vessels that tumors need to grow, this compound keeps cancer cells from growing .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, this compound has been found to be sensitive to acid and base hydrolysis, resulting in the generation of degradation products . Furthermore, the drug’s pharmacokinetic profile can be affected by factors such as diet and the patient’s hepatic function .
Biochemical Analysis
Biochemical Properties
Lenvatinib mesylate inhibits the kinase activities of vascular endothelial growth factor (VEGF) receptors VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4) . It also inhibits other RTKs that have been implicated in pathogenic angiogenesis, tumor growth, and cancer progression, including fibroblast growth factor (FGF) receptors FGFR1, 2, 3, and 4; the platelet derived growth factor receptor alpha (PDGFRα), KIT, and RET .
Cellular Effects
This compound works by blocking proteins that signal cancer cells to divide. It also blocks proteins that signal the growth of new blood vessels that tumors need to grow . Blocking these signals keeps cancer cells from growing .
Molecular Mechanism
This compound acts as a multiple kinase inhibitor. It inhibits the three main vascular endothelial growth factor receptors VEGFR1, 2 and 3, as well as fibroblast growth factor receptors (FGFR) 1, 2, 3 and 4, platelet-derived growth factor receptor (PDGFR) alpha, c-Kit, and the RET proto-oncogene .
Temporal Effects in Laboratory Settings
This compound has shown anti-tumor activities against a variety of human cancer cell lines in mouse xenograft models . Resistance emerges soon after initial treatment, limiting the clinical benefits of this compound .
Dosage Effects in Animal Models
In animal models, this compound has shown disease-modifying effects on posttraumatic osteoarthritis of the knee . The effects of this compound vary with different dosages .
Metabolic Pathways
This compound is metabolized by CYP3A and aldehyde oxidase . Following administration of a radiolabeled dose, approximately 64% and 25% of the radiolabel were eliminated in the feces and urine, respectively .
Transport and Distribution
In vitro binding of this compound to human plasma proteins was high and ranged from 98% to 99% . This binding was mainly to albumin with minor binding to α1-acid glycoprotein and γ-globulin .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in the cell membrane where it interacts with its target receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lenvatinib mesylate is synthesized through a series of chemical reactions involving the base compound lenvatinib. The process typically involves the reaction of lenvatinib with methanesulfonic acid to form the mesylate salt . The reaction conditions often include the use of solvents such as methanol and water, and the process may involve heating and stirring to ensure complete dissolution and crystallization .
Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity. Techniques such as thermal analysis, powder X-ray diffraction, and differential scanning calorimetry are used to characterize and ensure the stability of the polymorphic forms of the compound . The production process is designed to be efficient and scalable, ensuring high pharmaceutical purity and stability .
Chemical Reactions Analysis
Types of Reactions: Lenvatinib mesylate undergoes various chemical reactions, including oxidation and reduction. It is metabolized by the liver enzyme CYP3A4 to form desmethyl-lenvatinib, which is further oxidized by aldehyde oxidase to produce additional metabolites .
Common Reagents and Conditions: The common reagents used in the synthesis and reactions of this compound include methanesulfonic acid, methanol, and water . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of this compound include its metabolites, such as desmethyl-lenvatinib and other oxidized forms . These metabolites are primarily excreted through feces and urine .
Scientific Research Applications
Lenvatinib mesylate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as a targeted therapy for various cancers, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma . Its ability to inhibit multiple receptor tyrosine kinases makes it a valuable tool in cancer research and treatment .
In addition to its medical applications, this compound is also used in research to study the mechanisms of drug resistance and to develop new therapeutic strategies . Its role in inhibiting angiogenesis and tumor growth makes it a subject of interest in the development of anti-cancer drugs .
Comparison with Similar Compounds
- Sorafenib
- Sunitinib
- Axitinib
Lenvatinib mesylate’s unique properties and broad range of applications make it a valuable compound in the field of cancer research and treatment.
Properties
IUPAC Name |
4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4.CH4O3S/c1-29-19-10-17-13(9-14(19)20(23)27)18(6-7-24-17)30-12-4-5-16(15(22)8-12)26-21(28)25-11-2-3-11;1-5(2,3)4/h4-11H,2-3H2,1H3,(H2,23,27)(H2,25,26,28);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLFIUUAYLEFCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90235081 | |
| Record name | Lenvatinib mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90235081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857890-39-2 | |
| Record name | Lenvatinib mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=857890-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lenvatinib mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857890392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lenvatinib mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90235081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide;methanesulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LENVATINIB MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J78384F61 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Pyridin-4-yl-benzo[h]chromen-4-one](/img/structure/B1683719.png)
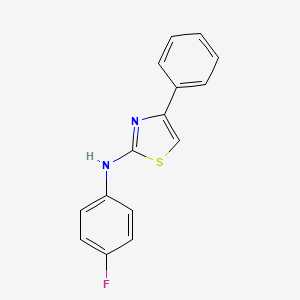
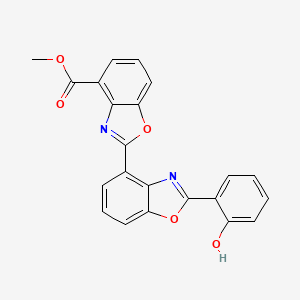
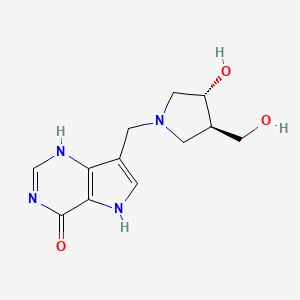
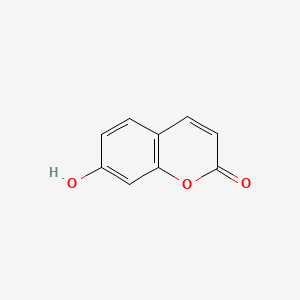
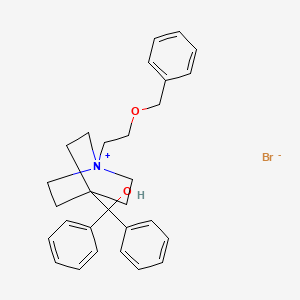
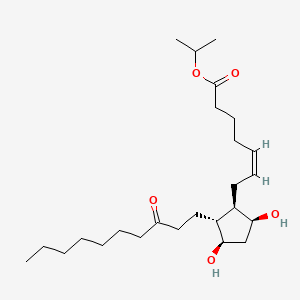
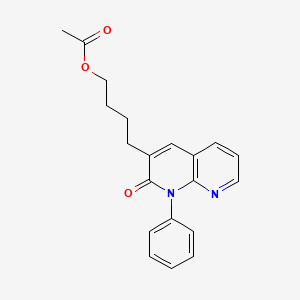
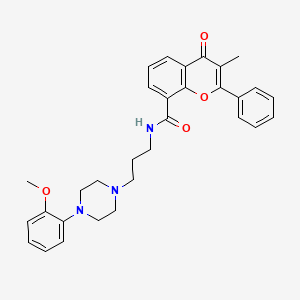
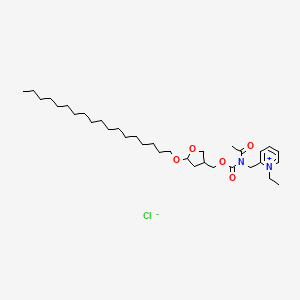
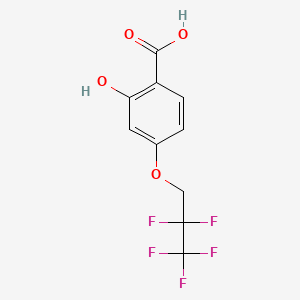
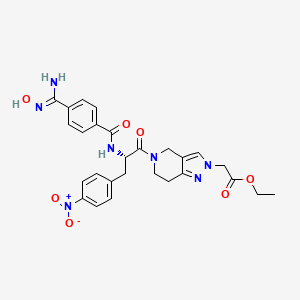
![3-propan-2-yl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic Acid](/img/structure/B1683736.png)
